![molecular formula C17H10F2N4O B2644048 4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 893966-93-3](/img/structure/B2644048.png)
4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Description
The compound “4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Molecular Structure Analysis
This compound is a fused nitrogen-containing heterocycle and is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The activity and selectivity of pyrazolo[3,4-d]pyrimidines can be directed to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-fluorophenoxy)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N4O/c18-11-1-5-13(6-2-11)23-16-15(9-22-23)17(21-10-20-16)24-14-7-3-12(19)4-8-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPGCPVGJOCOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)OC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
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